ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate is a compound that belongs to the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at positions 1 and 2, and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis method for a similar compound, ethyl 3-phenyl-1H-pyrazole-5-carboxylate, involves the reaction of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine .Molecular Structure Analysis
The molecular structure of a similar compound, ethyl 1-benzyl-5-phenyl-1H-pyrazole-3-carboxylate, has been determined using X-ray crystallography . The compound crystallizes in the triclinic space group P-1, with unit cell parameters a = 9.832 (2) Å, b = 10.590 (2) Å, c = 17.794 (3) Å, α = 77.080 (3)°, β = 81.720 (4)°, γ = 64.958 (3)° .Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They undergo a variety of chemical reactions, including radical addition followed by intramolecular cyclization .Mechanism of Action
Target of Action
Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate is primarily targeted towards bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . These bacteria are known to cause various infections in humans, and the compound’s action against them suggests its potential as an antimicrobial agent .
Mode of Action
It’s known that the compound interacts with its targets (bacterial strains) and inhibits their growth . The presence of different substituents, both on the pyrazole ring and on the phenyl ring, can severely modify the biological properties of such molecules .
Biochemical Pathways
It’s known that pyrazole derivatives play an important role in medicinal chemistry research . They are of pharmaceutical interest due to their various properties, including their antibacterial and antifungal activities .
Result of Action
The primary result of the compound’s action is its excellent antibacterial activity against all the tested bacterial strains, as compared to the standard drug Ceftriaxone . This suggests that the compound could potentially be used as an effective antibacterial agent.
Advantages and Limitations for Lab Experiments
One of the advantages of Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate is its potential use as a selective COX-2 inhibitor. This could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. However, one of the limitations of this compound is its potential toxicity, which could limit its use in vivo.
Future Directions
There are several future directions for the study of Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate. One potential direction is to study the compound's potential use as a selective COX-2 inhibitor in the treatment of inflammatory diseases. Another potential direction is to study the compound's antioxidant activity and its potential use in the treatment of various diseases. Additionally, further studies are needed to determine the compound's toxicity and safety profile in vivo.
Scientific Research Applications
Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use as a selective COX-2 inhibitor, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Safety and Hazards
properties
IUPAC Name |
ethyl 1-benzyl-5-phenylpyrazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-2-23-19(22)17-13-20-21(14-15-9-5-3-6-10-15)18(17)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIOTLZLMKYZPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CC2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.